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Compound of Interest

Compound Name: 2-Fluoro-4-iodotoluene

Cat. No.: B1330220 Get Quote

In the landscape of modern synthetic chemistry, 2-Fluoro-4-iodotoluene (CAS No. 39998-81-

7) has emerged as a strategically significant building block. Its utility spans from the synthesis

of complex pharmaceutical agents to the development of novel materials. The unique

arrangement of its functional groups—a nucleophilic methyl group, a strongly electron-

withdrawing fluorine atom, and a versatile, reactive iodine atom—provides a chemical handle

for a diverse array of transformations. The fluorine atom can enhance metabolic stability and

binding affinity in drug candidates, while the carbon-iodine bond is a prime site for cross-

coupling reactions, allowing for the construction of complex molecular architectures.[1][2]

This guide offers an in-depth exploration of the core physical properties of 2-Fluoro-4-
iodotoluene. As scientists and researchers, a thorough understanding of these fundamental

characteristics is not merely academic; it is the bedrock upon which reliable, reproducible, and

scalable synthetic protocols are built. We will delve into the empirical data, the standardized

methodologies for their determination, and the analytical techniques required to verify the

identity and purity of this versatile intermediate.

Compound Identification and Core Data
Precise identification is the first step in any rigorous scientific endeavor. The following table

consolidates the key identifiers and fundamental molecular data for 2-Fluoro-4-iodotoluene.
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Identifier Value Source(s)

IUPAC Name
2-fluoro-4-iodo-1-

methylbenzene
[1][3]

CAS Number 39998-81-7 [1][3][4][5]

Molecular Formula C₇H₆FI [3][4][5]

Molecular Weight 236.03 g/mol [1][4][5]

Canonical SMILES CC1=C(C=C(C=C1)I)F [1][2]

InChI Key
QZLWTFTXGKKCHZ-

UHFFFAOYSA-N
[1][2][3]

Physicochemical Properties: An Analysis
The physical properties of a compound are a direct manifestation of its molecular structure. For

2-Fluoro-4-iodotoluene, the interplay between the aromatic ring and its three distinct

substituents dictates its behavior in both storage and reaction conditions.
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Property Value
Causality and
Experimental
Insight

Source(s)

Appearance

White to yellow clear

liquid or low-melting

solid

The low melting point

means it can exist as

either a solid or liquid

at or near ambient

temperature. Color

variations often

indicate the presence

of trace impurities,

possibly from iodine

release upon light

exposure.

[2][5]

Melting Point 22 - 24 °C

This relatively low

melting point is

influenced by the

molecule's moderate

polarity and molecular

weight. A narrow

melting range (≤ 1°C)

is a key indicator of

high purity.

[1][4][5]

Boiling Point 206 - 208 °C

The boiling point is

elevated due to the

significant molecular

weight from the iodine

atom and dipole-

dipole interactions.

This temperature

allows for purification

by vacuum distillation

if necessary.

[1][4][5]

Density 1.76 - 1.79 g/cm³

(approx.)

The high density is

primarily due to the

[4][5]
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presence of the heavy

iodine atom in the

molecular structure.

Refractive Index n20/D ≈ 1.578

This value is useful for

a quick, non-

destructive identity

and purity check of

liquid samples.

[4][5]

Flash Point 79 °C (175 °F)

Classified as a

flammable liquid, this

temperature indicates

the point at which it

can form an ignitable

mixture with air. It

necessitates careful

handling away from

ignition sources.

[1]

Water Solubility
Insoluble (log₁₀WS:

-3.71)

As a non-polar

aromatic compound, it

exhibits very low

solubility in polar

solvents like water but

is readily soluble in

common organic

solvents such as

ethers, toluene, and

dichloromethane.

[1]

Experimental Protocols for Physical Property
Determination
The trustworthiness of physical data hinges on the application of standardized, reproducible

experimental methods. The following protocols represent self-validating systems for

characterizing any new batch of 2-Fluoro-4-iodotoluene.
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Workflow for Physicochemical Characterization
The following diagram outlines the logical flow for the comprehensive characterization of a

newly synthesized or procured batch of 2-Fluoro-4-iodotoluene.

Figure 1: Workflow for Physicochemical Characterization
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Caption: A logical workflow for the complete characterization of 2-Fluoro-4-iodotoluene.
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Protocol 4.1: Melting Point Determination (Capillary
Method)
This method provides a melting range, a critical indicator of purity. A narrow range (e.g., 0.5-

1.0°C) suggests a pure compound, while a broad, depressed range indicates the presence of

impurities.[4][6]

Sample Preparation: Ensure the 2-Fluoro-4-iodotoluene sample is crystalline. If it is liquid

at room temperature, cool it briefly to solidify. Crush a small amount into a fine powder.

Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2

mm height) of the sample into the sealed end.

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or

Thiele tube).[1][6]

Heating: Heat the apparatus rapidly to about 15-20°C below the expected melting point

(22°C).

Measurement: Decrease the heating rate to 1-2°C per minute.

Recording Data: Record the temperature at which the first drop of liquid appears (T1) and

the temperature at which the last crystal melts (T2). The melting range is T1-T2.

Protocol 4.2: Boiling Point Determination (Simple
Distillation)
This method confirms the boiling point and can serve as a final purification step.

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-

bottom flask (e.g., 50 mL), a condenser, a thermometer, and a receiving flask.[1]

Sample Loading: Place approximately 10-15 mL of 2-Fluoro-4-iodotoluene and a few

boiling chips into the round-bottom flask.

Thermometer Placement: Position the thermometer so the top of the bulb is level with the

bottom of the condenser side-arm.
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Heating: Gently heat the flask.

Measurement: As the liquid boils and vapor condenses, the temperature on the thermometer

will rise and stabilize. Record this stable temperature as the boiling point.

Completion: Stop heating before the flask distills to dryness.

Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The

combination of NMR, IR, and Mass Spectrometry creates a detailed "fingerprint" of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the

aromatic region and one signal in the aliphatic region.

Aromatic Protons (3H): Due to the substitution pattern, the three aromatic protons will

appear as complex multiplets between δ 7.0-7.8 ppm. The coupling with the adjacent ¹⁹F

nucleus will further split these signals.

Methyl Protons (3H): The methyl group protons will appear as a singlet (or a narrow

doublet due to small long-range coupling with fluorine) around δ 2.2-2.4 ppm.[7]

¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals. The chemical

shifts are significantly influenced by the halogen substituents.

C-F Carbon: The carbon directly bonded to fluorine will appear as a doublet with a large

coupling constant (¹JCF ≈ 240-250 Hz) in the δ 160-165 ppm region.[8]

C-I Carbon: The carbon bonded to iodine will be shifted upfield due to the heavy atom

effect and is expected around δ 90-95 ppm.

Other Aromatic Carbons: The remaining four aromatic carbons will appear between δ 125-

145 ppm, with their signals also showing smaller C-F coupling constants.

Methyl Carbon: The methyl carbon will appear upfield, around δ 15-20 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Expected Appearance

3100–3000 Aromatic C-H Stretch Medium

3000–2850 Aliphatic (CH₃) C-H Stretch Medium

1600–1450 Aromatic C=C Stretch
Medium to Strong (multiple

bands)

1250–1200 Aryl C-F Stretch Strong

600–500 Aryl C-I Stretch Medium to Weak

Source: Inferred from standard IR correlation tables.[9][10]

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry is used to determine the molecular weight and analyze

fragmentation patterns, which further confirms the structure.

Molecular Ion (M⁺): A strong peak is expected at m/z = 236, corresponding to the molecular

weight of the compound.[11][12]

Key Fragments:

m/z = 221: Loss of the methyl group ([M-15]⁺).

m/z = 109: Loss of the iodine atom ([M-127]⁺). This is often a very prominent

fragmentation pathway.[13][14]

m/z = 91: A tropylium ion fragment ([C₇H₇]⁺), characteristic of toluene-containing

compounds, may also be observed after loss of both F and I.

Synthesis Pathway via Sandmeyer Reaction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://orgchemboulder.com/Spectroscopy/specttutor/irchart.shtml
https://webbook.nist.gov/cgi/cbook.cgi?ID=C39998817&Units=SI&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=39998-81-7&Units=SI
https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A reliable and authoritative method for the synthesis of aryl halides is the Sandmeyer reaction.

[3][15] This process involves the diazotization of an aromatic amine followed by displacement

with a halide. For 2-Fluoro-4-iodotoluene, a suitable precursor is 3-Fluoro-4-methylaniline.

Diagram of the Sandmeyer Reaction Pathway
Figure 2: Synthesis via Sandmeyer Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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